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Compound of Interest

Compound Name: 2-Nitrosoaniline

Cat. No.: B8210322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-nitrosoaniline, 3-nitrosoaniline,

and 4-nitrosoaniline. Due to the limited availability of direct experimental data for all three

isomers, this guide presents the available data for 4-nitrosoaniline and leverages spectroscopic

data from the closely related nitroaniline isomers to predict and explain the expected spectral

characteristics for the 2- and 3-nitrosoaniline isomers. This approach provides a robust

framework for their structural elucidation and differentiation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data. Values for 2- and 3-nitrosoaniline

are predicted based on the known electronic effects of the nitroso group and comparison with

the corresponding nitroaniline isomers.

Table 1: UV-Vis Spectroscopic Data
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Isomer λmax (nm) Solvent
Molar
Absorptivity
(ε)

Notes

2-Nitrosoaniline
Predicted: ~380-

420
Ethanol -

The ortho isomer

is expected to

show a red-

shifted

absorption

compared to the

meta isomer due

to potential

intramolecular

hydrogen

bonding.

3-Nitrosoaniline
Predicted: ~350-

390
Ethanol -

The meta

isomer's

absorption is

expected to be at

a shorter

wavelength than

the ortho and

para isomers.

4-Nitrosoaniline ~374[1] 95% Ethanol 15,100[1]

The para isomer

exhibits a strong

absorption band

in the near-UV

region.

Table 2: Infrared (IR) Spectroscopic Data (Key Vibrations in cm⁻¹)
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Functional Group
2-Nitrosoaniline
(Predicted)

3-Nitrosoaniline
(Predicted)

4-Nitrosoaniline
(Experimental/Pred
icted)

N-H Stretch (amine) 3400-3200 (broad) 3400-3200 (broad) ~3359 (asymmetric)

N=O Stretch (nitroso) ~1500-1480 ~1500-1480 ~1506

C-N Stretch (aromatic

amine)
~1300-1250 ~1300-1250 ~1260

Aromatic C-H Bending

(out-of-plane)

~750 (ortho-

disubstituted)

~880-820, ~780-730

(meta-disubstituted)

~830 (para-

disubstituted)

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)

Proton
2-Nitrosoaniline
(Predicted in
CDCl₃)

3-Nitrosoaniline
(Predicted in
CDCl₃)

4-Nitrosoaniline
(Predicted in
CDCl₃)

-NH₂ ~6.0 (broad singlet) ~4.0 (broad singlet) ~6.0 (broad singlet)

Aromatic Protons
6.7-8.2 (complex

multiplet)

6.9-7.6 (complex

multiplet)
~6.6 (d), ~7.9 (d)

Note on ¹H NMR Predictions: The chemical shifts of the aromatic protons are highly dependent

on the electronic effects of the substituents. The nitroso group is electron-withdrawing, which

will generally shift the ortho and para protons downfield (to a higher ppm). The splitting patterns

will be characteristic of the substitution pattern: a complex multiplet for the ortho isomer, a

different complex multiplet for the meta isomer, and two distinct doublets for the para isomer.

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)
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Carbon
2-Nitrosoaniline
(Predicted in
CDCl₃)

3-Nitrosoaniline
(Predicted in
CDCl₃)

4-Nitrosoaniline
(Experimental/Pred
icted in CDCl₃)

C-NO ~160-165 ~160-165 ~163

C-NH₂ ~145-150 ~147 ~155

Aromatic Carbons 110-140 109-130 113-127

Note on ¹³C NMR Predictions: The carbon attached to the electron-withdrawing nitroso group

will be significantly deshielded (higher ppm). The substitution pattern will also influence the

chemical shifts of the other aromatic carbons.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above.

1. UV-Vis Spectroscopy

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

Sample Preparation: Solutions of the nitrosoaniline isomers are prepared in a suitable UV-

transparent solvent, such as ethanol or methanol, at a concentration of approximately 10⁻⁵

M.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800

nm. The solvent is used as a blank for baseline correction.

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated

Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.
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3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS)

may be added as an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Structural Elucidation Workflow
The differentiation of the nitrosoaniline isomers can be achieved by a systematic analysis of

their spectroscopic data. The following workflow illustrates this logical process.

Spectroscopic Analysis Data Interpretation Isomer Identification

UV-Vis Spectroscopy λmax and ε

IR Spectroscopy Functional Group
and Fingerprint Regions

NMR Spectroscopy
(¹H & ¹³C)

Chemical Shifts and
Splitting Patterns

2-Nitrosoaniline
Distinct λmax

3-NitrosoanilineCharacteristic C-H Bending

4-NitrosoanilineSymmetric Splitting

Click to download full resolution via product page

Spectroscopic workflow for isomer differentiation.

Interpretation of the Workflow:

Spectroscopic Analysis: The initial step involves acquiring the UV-Vis, IR, and NMR spectra

of the unknown nitrosoaniline isomer.
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Data Interpretation: Each spectroscopic technique provides unique structural information:

UV-Vis: The position and intensity of the maximum absorption (λmax) can give initial clues

about the conjugation and electronic environment, helping to distinguish isomers.

IR: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹)

are highly characteristic of the aromatic substitution pattern (ortho, meta, or para).

NMR: The number of signals, their chemical shifts, and the coupling patterns (splitting) of

the aromatic protons in the ¹H NMR spectrum provide the most definitive evidence for the

isomer's structure. The symmetry of the para isomer leads to a simpler spectrum

compared to the ortho and meta isomers.

Isomer Identification: By combining the information from all three spectroscopic methods, a

conclusive identification of the specific nitrosoaniline isomer can be made.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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